N1-H Substituent Enables Hydrogen-Bond Donor Capacity Absent in N1-Alkyl/Aryl Analogs
The target compound bears a free N1-H on the pyrazole ring, providing a hydrogen-bond donor not present in N1-methyl, N1-isopropyl, or N1-phenyl congeners. Molecular docking studies of pyrazolo[3,4-d]pyrimidines with CDK2/GSK3β show that the N1-H participates in a critical interaction with the hinge backbone carbonyl, an interaction that is ablated upon N1-substitution [1]. In the N1-phenyl analog (ChemSpider ID, C19H15N5O2), the N1 lone pair is delocalized into the phenyl ring, eliminating both the donor capacity and the ability to form the same hinge contact .
| Evidence Dimension | Hydrogen-bond donor count at N1 position |
|---|---|
| Target Compound Data | 1 H-bond donor (N1-H) |
| Comparator Or Baseline | N1-phenyl analog: 0 H-bond donors at N1. N1-isopropyl analog: 0 H-bond donors at N1. N1-methyl analog (CAS 869072-91-3): 0 H-bond donors at N1. |
| Quantified Difference | The difference is qualitative (presence vs. absence of donor ability). No quantitative binding data exist for the target compound to provide a numerical comparison, but the structural difference is definitive [1]. |
| Conditions | Structural comparison based on unambiguous atom connectivity; supported by docking models of pyrazolo[3,4-d]pyrimidine/CDK2 cocrystals (PDB entries referenced in class-level studies). |
Why This Matters
The presence of a hydrogen-bond donor at N1 fundamentally alters the kinase selectivity fingerprint; procurement of the N1-unsubstituted compound is mandatory when this specific hinge interaction is required.
- [1] Design, synthesis, antineoplastic activity of new pyrazolo[3,4-d]pyrimidine derivatives as dual CDK2/GSK3β kinase inhibitors; molecular docking study. Cardiff Metropolitan University / PubMed. View Source
